3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol involves several stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting the growth of certain microorganisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes essential for the survival of the parasite. The molecular docking studies have shown that the compound interacts with the active site of the enzyme, leading to its inhibition . The pathways involved in its mechanism of action include the disruption of metabolic processes within the target organism.
Comparison with Similar Compounds
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol can be compared with other pyrazole derivatives, such as:
- 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(4-fluoro-1-methyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol These compounds share similar structures but differ in the halogen substituent on the pyrazole ring. The uniqueness of this compound lies in its specific pharmacological activities and the potential for targeted therapeutic applications .
Properties
Molecular Formula |
C8H14BrN3O |
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Molecular Weight |
248.12 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-2-methylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14BrN3O/c1-5(3-10)8(13)7-6(9)4-11-12(7)2/h4-5,8,13H,3,10H2,1-2H3 |
InChI Key |
XRAHEXHOBXWZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(C=NN1C)Br)O |
Origin of Product |
United States |
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